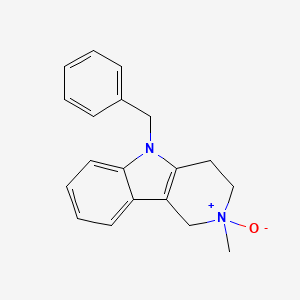

Mebhydrolin N-oxide

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H20N2O |

|---|---|

Molecular Weight |

292.4 g/mol |

IUPAC Name |

5-benzyl-2-methyl-2-oxido-3,4-dihydro-1H-pyrido[4,3-b]indol-2-ium |

InChI |

InChI=1S/C19H20N2O/c1-21(22)12-11-19-17(14-21)16-9-5-6-10-18(16)20(19)13-15-7-3-2-4-8-15/h2-10H,11-14H2,1H3 |

InChI Key |

ZDBGXQJKFLJWRJ-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1(CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=CC=C4)[O-] |

Origin of Product |

United States |

Synthetic and Biosynthetic Pathways of Mebhydrolin N Oxide

Chemical Synthesis Approaches for N-Oxidation of Mebhydrolin (B1201726) Precursors

The creation of Mebhydrolin N-oxide from its tertiary amine precursor, Mebhydrolin, is achieved through oxidation. smolecule.com This process is a common method for synthesizing various amine N-oxides. wikipedia.org

Oxidizing Agent Selection and Reaction Conditions

The synthesis of tertiary amine N-oxides can be accomplished using a variety of oxidizing agents and reaction conditions. Hydrogen peroxide (H₂O₂) is a frequently used oxidant in both laboratory and industrial settings due to its high atom economy. wikipedia.orgacs.org The reaction with H₂O₂ can be slow, often necessitating a large excess of the oxidant to ensure complete conversion. acs.org To enhance the reaction rate, a mixture of H₂O₂ and carbon dioxide can be employed, which forms peroxymonocarbonate, a more potent oxidizing agent for aliphatic tertiary amines. acs.org

Peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA), are another effective class of reagents for the N-oxidation of tertiary amines. nih.gov However, they exhibit lower functional group tolerance compared to hydrogen peroxide, as they can also oxidize other functional groups like double bonds and thioethers. nih.gov Other oxidizing agents that have been utilized for the N-oxidation of tertiary amines include:

Magnesium monoperphthalate rsc.org

2-Sulfonyloxaziridines rsc.orgasianpubs.org

Dioxiranes rsc.orgasianpubs.org

Caro's acid wikipedia.org

Catalytic systems have also been developed to facilitate N-oxidation. For instance, a recyclable tungstate-exchanged Mg-Al layered double hydroxide (B78521) catalyst has been used with aqueous H₂O₂ in water at room temperature to achieve high yields of N-oxides. rsc.org Ruthenium catalysts with molecular oxygen have also been reported for this transformation. asianpubs.org

The reaction conditions are crucial for a successful oxidation. Solvents such as methanol (B129727), ethanol, acetone, or acetic acid can be used. asianpubs.orggoogle.com The pH of the reaction medium is often adjusted to a value between 4 and 7, which can be achieved using carboxylic acids like acetic acid. google.com The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC), with reagents such as the Dragendorff reagent being effective for visualizing the N-oxide products. acs.org

Table 1: Oxidizing Agents and Conditions for Tertiary Amine N-Oxidation

| Oxidizing Agent | Catalyst/Co-reagent | Solvent | Temperature | Key Features |

|---|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | None | Water, Alcohols | Room Temperature to Elevated | High atom economy, can be slow. acs.orgrsc.org |

| Hydrogen Peroxide (H₂O₂) / CO₂ | None | Not specified | Not specified | Forms peroxymonocarbonate for faster oxidation. acs.org |

| Peroxyacids (e.g., mCPBA) | None | Acetonitrile (B52724), CDCl₃ | Room Temp. to Reflux | Effective, but lower functional group tolerance. nih.govasianpubs.orgrsc.org |

| Magnesium Monoperphthalate | None | Not specified | Not specified | Alternative to peracids. rsc.org |

| 2-Sulfonyloxaziridines | None | CDCl₃ | Room Temperature | Aprotic and neutral conditions. asianpubs.org |

| Molecular Oxygen (O₂) | Ruthenium catalyst | Not specified | Not specified | Uses molecular oxygen as the primary oxidant. asianpubs.org |

| Hydrogen Peroxide (H₂O₂) | Tungstate-exchanged LDH | Water | Room Temperature | "Green" process with a recyclable catalyst. rsc.org |

Regioselective Synthesis Strategies

Regioselectivity in the N-oxidation of molecules with multiple nitrogen atoms can be a significant challenge. The basicity of the amine plays a key role, with more basic amines generally being more susceptible to oxidation by electrophilic oxidants. acs.org For a molecule like Mebhydrolin, which contains more than one tertiary amine group, controlling which nitrogen is oxidized would require specific strategies.

While literature specifically detailing the regioselective N-oxidation of Mebhydrolin is scarce, general principles of regioselectivity in N-oxidation can be applied. For instance, the electronic and steric environment around each nitrogen atom would influence its reactivity. Computational methods can be employed to predict the regioselectivity of such reactions. ru.nl In other heterocyclic systems, the choice of oxidizing agent and reaction conditions has been shown to influence which nitrogen atom is oxidized. rsc.org For example, in the synthesis of 2-aminopyridines from pyridine (B92270) N-oxides, the reaction sequence demonstrates a highly regioselective conversion. researchgate.net Such principles could potentially be adapted to control the N-oxidation of Mebhydrolin precursors.

Enzymatic Formation of this compound

The biotransformation of drugs is a critical aspect of their metabolism, and N-oxidation is a common pathway. This process is primarily mediated by specific enzyme superfamilies in the liver. medtigo.comnih.gov

Cytochrome P450 Monooxygenase Involvement in N-Oxidation

The Cytochrome P450 (CYP450) superfamily of heme-containing enzymes is a major contributor to the phase I metabolism of a vast number of drugs. nih.gov These enzymes are responsible for catalyzing various oxidative reactions, including N-oxidation. washington.edu Mebhydrolin is known to be metabolized in the liver, with cytochrome P450 enzymes playing a primary role. medtigo.com

Several CYP450 isoforms are particularly important for drug metabolism, including CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. nih.gov The N-oxidation of various drugs has been attributed to specific CYP isoforms. For example, the N-oxidation of voriconazole (B182144) is primarily carried out by CYP2C19 and CYP3A4. mdpi.comnih.gov Similarly, sorafenib (B1663141) is metabolized by CYP3A4 to its active N-oxide metabolite. mdpi.com While the specific CYP isoforms responsible for Mebhydrolin N-oxidation are not explicitly detailed in the provided context, it is highly probable that one or more of these key drug-metabolizing enzymes are involved. The activity of these enzymes can be influenced by various factors, including genetics and co-administration of other drugs, which can affect the metabolic profile of a compound like Mebhydrolin. nih.govnih.gov

Table 2: Examples of Drugs Metabolized by CYP450 to N-Oxide Metabolites

| Drug | Primary CYP450 Isoforms Involved in N-Oxidation | Reference |

|---|---|---|

| Voriconazole | CYP2C19, CYP3A4 | mdpi.comnih.gov |

| Sorafenib | CYP3A4 | mdpi.com |

| Sunitinib (B231) | CYP3A4 | mdpi.com |

| Isoniazid hydrazones | Pig liver microsomal preparations (implying CYP involvement) | jrespharm.com |

Flavin-Containing Monooxygenase (FMO) Catalysis

The Flavin-Containing Monooxygenase (FMO) system is another crucial family of enzymes involved in phase I metabolism, specializing in the oxygenation of soft nucleophiles, including nitrogen atoms in amines. wikipedia.orgturkjps.org FMOs utilize a flavin adenine (B156593) dinucleotide (FAD) prosthetic group, NADPH, and molecular oxygen to catalyze their reactions. wikipedia.org

Microbial Biotransformation for N-Oxide Generation

Microorganisms possess a diverse array of enzymes capable of performing a wide range of chemical transformations, including the N-oxidation of xenobiotics. The use of microbial systems for biotransformation offers a potential alternative to chemical synthesis for the generation of drug metabolites like N-oxides. For instance, some natural products with N-oxide functionalities, such as iodinin (B1496461) and myxin, are produced by bacteria. nih.gov

The gut microbiota, in particular, plays a significant role in the metabolism of various compounds. nih.govmdpi.com While direct evidence for the microbial biotransformation of Mebhydrolin to its N-oxide is not available in the provided search results, the general capability of microbes to perform such reactions is well-established. For example, the gut microbial metabolite trimethylamine (B31210) N-oxide (TMAO) is formed from dietary precursors by gut bacteria. nih.gov This highlights the potential for microbial systems to be involved in the N-oxidation of ingested compounds. Further research would be needed to determine if specific microbial strains could be utilized for the efficient production of this compound.

Structural Elucidation of this compound and Potential Isomers

The definitive identification of this compound and the differentiation from its potential isomers rely on various spectroscopic and analytical techniques. The molecular structure of Mebhydrolin contains two tertiary amine centers: one at position N-2 (in the methyl-piperidine ring) and another at position N-5 (in the pyrido-indole ring system). Oxidation can potentially occur at either nitrogen, leading to two possible isomers.

The commonly referenced this compound is 5-benzyl-2-methyl-2-oxido-3,4-dihydro-1H-pyrido[4,3-b]indol-2-ium, where the oxidation occurs at the N-2 position of the piperidine (B6355638) ring. lgcstandards.com

Physicochemical and Spectroscopic Data

Detailed analysis using mass spectrometry and other methods provides the structural confirmation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 210408-26-7 | lgcstandards.com |

| Molecular Formula | C₁₉H₂₀N₂O | lgcstandards.com |

| Molecular Weight | 292.37 g/mol | lgcstandards.com |

| Accurate Mass | 292.1576 | lgcstandards.com |

| IUPAC Name | 5-benzyl-2-methyl-2-oxido-3,4-dihydro-1H-pyrido[4,3-b]indol-2-ium | lgcstandards.com |

| InChI | InChI=1S/C19H20N2O/c1-21(22)12-11-19-17(14-21)16-9-5-6-10-18(16)20(19)13-15-7-3-2-4-8-15/h2-10H,11-14H2,1H3 | lgcstandards.com |

| SMILES | C[N+]1([O-])CCc2c(C1)c3ccccc3n2Cc4ccccc4 | lgcstandards.com |

Table 2: Spectroscopic Data for Mebhydrolin and its N-Oxide

| Technique | Compound | Key Findings | Source |

|---|---|---|---|

| GC-MS | Mebhydrolin | Top m/z peaks: 233, 232 | nih.gov |

| MS-MS | Mebhydrolin | Precursor [M+H]⁺: 277.1699, Top fragment m/z: 234, 248 | nih.gov |

| LC-MS | This compound | Data available in spectral databases confirms the mass corresponding to the molecular formula C₁₉H₂₀N₂O. | spectrabase.com |

| UV-Vis | Mebhydrolin Napadisylate | Maximum absorbance (λmax) at 287 nm in 0.1 N HCl in methanol. | researchgate.net |

The structural elucidation of the N-oxide is confirmed by comparing its mass spectrum with that of the parent compound, Mebhydrolin. The N-oxide will show a molecular ion peak that is 16 atomic mass units (corresponding to one oxygen atom) higher than that of Mebhydrolin (276.4 g/mol ). lgcstandards.compharmacompass.com Further confirmation through NMR spectroscopy would involve observing shifts in the signals of the protons and carbons adjacent to the newly formed N-oxide bond, particularly the N-methyl and piperidine ring protons.

Metabolic Fate and Biotransformation of Mebhydrolin N Oxide

In Vitro Metabolic Studies of Mebhydrolin (B1201726) N-Oxide

In vitro studies have been instrumental in elucidating the specific biochemical pathways responsible for the metabolism of Mebhydrolin N-oxide. These investigations have pinpointed the roles of hepatic enzymes and the gut microbiome in its conversion.

The liver is a primary site for drug metabolism, where a variety of enzymes work to modify xenobiotics. wfsahq.org For N-oxides, the cytochrome P450 (CYP450) system and flavin-containing monooxygenases (FMOs) are the key enzyme families involved in their formation from the parent compound. hyphadiscovery.comopenanesthesia.org Specifically, the N-oxidation of tertiary amines, a classification that includes Mebhydrolin, is a major metabolic pathway. hyphadiscovery.com

The CYP450 system, a large family of heme-containing enzymes located primarily in the smooth endoplasmic reticulum of hepatocytes, is responsible for a significant portion of Phase I metabolic reactions, including oxidation. wfsahq.orgopenanesthesia.org Studies on analogous compounds, such as NN-dimethylaniline, have shown that cytochrome P-450 can account for 50-60% of the N-oxide formation in rabbit liver microsomes. nih.gov The remaining N-oxidation activity is often attributed to FMOs. hyphadiscovery.com While the specific CYP isozymes responsible for this compound formation are not explicitly detailed in the provided context, the general involvement of the CYP450 system in N-oxidation is well-established. hyphadiscovery.comnih.govnih.gov

The formation of N-oxide metabolites is a critical step, as these metabolites can sometimes be unstable and revert to the parent drug. hyphadiscovery.com This retroconversion can also be mediated by hepatic cytochrome P450 monooxygenases. nih.gov For instance, studies on pyrrolizidine (B1209537) alkaloid N-oxides have demonstrated that their reduction back to the corresponding toxic parent alkaloids is facilitated by hepatic CYPs, particularly CYP1A2 and CYP2D6. nih.gov This highlights the dual role of hepatic enzymes in both the formation and potential reduction of N-oxides.

Table 1: Key Hepatic Enzyme Systems in N-Oxide Metabolism

| Enzyme System | Location | Role in this compound Metabolism | General Function |

| Cytochrome P450 (CYP450) | Smooth Endoplasmic Reticulum of Hepatocytes | Formation from Mebhydrolin; Potential retroconversion to Mebhydrolin. openanesthesia.orgnih.govnih.gov | Catalyzes oxidation, reduction, and hydrolysis reactions (Phase I). openanesthesia.org |

| Flavin-containing Monooxygenases (FMO) | Smooth Endoplasmic Reticulum of Hepatocytes | Formation from Mebhydrolin. hyphadiscovery.com | Catalyzes the N-oxidation of various compounds. hyphadiscovery.com |

This table is generated based on general knowledge of N-oxide metabolism and may not reflect specific studies on this compound.

In vitro fermentation studies using human fecal inocula have demonstrated that the gut microbiota can effectively reduce N-oxides. nih.govbiorxiv.org For example, in studies with trimethylamine (B31210) N-oxide (TMAO), a structurally similar compound, gut bacteria, particularly those from the Enterobacteriaceae family, were shown to be responsible for its reduction to trimethylamine (TMA). nih.govbiorxiv.orgbiorxiv.org This reduction is a crucial step in a cycle where the gut microbiota converts the N-oxide to the parent amine, which is then absorbed and can be re-oxidized by hepatic enzymes back to the N-oxide. nih.govbiorxiv.org

The ability of the intestinal microflora to mediate this retroconversion suggests that the oral administration of Mebhydrolin could lead to a complex interplay between the host's hepatic metabolism and the metabolic activities of the gut bacteria. This can influence the systemic levels of both Mebhydrolin and its N-oxide metabolite. The considerable inter-individual variability in the composition of the gut microbiota could also lead to differences in the extent of this compound reduction among individuals. nih.gov

In Vivo Animal Model Investigations of this compound Metabolism

Animal models provide a crucial platform for understanding the complex, whole-body metabolism of compounds like this compound. These studies allow for the examination of species-specific differences and the dynamic interplay between various metabolic pathways.

The metabolism of nitrogen-containing compounds can vary significantly between different animal species. nih.gov For example, in a study investigating the N-oxidation of 3-substituted pyridines, the extent of N-oxide formation as a urinary metabolite varied considerably across different species, including mice, hamsters, rats, guinea pigs, rabbits, and ferrets. nih.gov In that study, pyridine-N-oxide was a major metabolite in all species, but the percentage of the dose excreted as the N-oxide ranged from 10% in rats to approximately 40% in mice and guinea pigs. nih.gov

Such species-specific differences in N-oxidation are important to consider when extrapolating metabolic data from animal models to humans. While specific data on the species-specific metabolic profiles of this compound are not available in the provided search results, the general principle of species variation in drug metabolism is well-established. nih.govnih.gov

The interconversion between an N-oxide metabolite and its parent drug is a well-documented phenomenon in vivo. hyphadiscovery.comnih.gov This metabolic retroconversion involves the reduction of the N-oxide back to the parent amine, a process that can be carried out by both hepatic enzymes and the intestinal microbiota, as discussed previously. nih.govnih.govbiorxiv.org

In vivo studies in mice using deuterated trimethylamine N-oxide (TMAO) have clearly demonstrated this retroconversion. nih.govbiorxiv.org The study showed that the gut microbiota converted the deuterated TMAO to deuterated TMA, which was then absorbed into the bloodstream and subsequently re-oxidized by host hepatic enzymes back to deuterated TMAO. nih.govbiorxiv.org When the gut microbiota was suppressed with antibiotics, this conversion of TMAO to TMA did not occur, and the deuterated TMAO was absorbed directly. nih.govbiorxiv.org This highlights the critical role of the gut microbiota in mediating this in vivo interconversion. This process of reduction by gut flora followed by hepatic re-oxidation creates a metabolic loop that can influence the pharmacokinetic profile of the parent drug and its N-oxide metabolite. nih.gov

The metabolic transformation of a parent drug to its N-oxide metabolite, and the subsequent retroconversion, can significantly alter the tissue distribution of both compounds. hyphadiscovery.com The formation of the more polar N-oxide metabolite generally facilitates its excretion. However, the in vivo reduction of the N-oxide back to the more lipophilic parent drug can lead to an altered tissue distribution profile. hyphadiscovery.com

This phenomenon has been proposed for other drugs like tamoxifen, where the conversion of its N-oxide metabolite back to the parent compound in vivo may result in a different distribution pattern for both the metabolite and the parent drug. hyphadiscovery.com While specific studies on the impact of this compound's metabolic transformations on its distribution are not detailed in the provided context, the general principle suggests that the interplay between N-oxidation and N-oxide reduction can influence the residence time and concentration of both Mebhydrolin and its N-oxide in various tissues.

Mechanistic Investigations of Mebhydrolin N Oxide at the Molecular Level

Biochemical Interactions of Mebhydrolin (B1201726) N-Oxide

The introduction of an N-oxide functionality to a tertiary amine, such as in the conversion of Mebhydrolin to Mebhydrolin N-oxide, can significantly alter its biochemical interactions. N-oxides are known metabolites of many drugs containing tertiary amine groups and can exhibit their own distinct pharmacological profiles, act as prodrugs, or be inactive intermediates. mdpi.comgoogle.com

The N-oxide group (N⁺–O⁻) is highly polar and capable of forming strong hydrogen bonds, which can fundamentally change how a molecule interacts with biological targets compared to its parent tertiary amine. nih.gov While direct studies on this compound's receptor binding profile are not extensively detailed in the available literature, the behavior of other N-oxide compounds provides insight into its potential interactions.

N-oxidation can lead to varied effects on receptor affinity and efficacy. For instance, the N-oxide metabolite of clozapine (B1669256) is considered inactive, whereas the N-oxide metabolite of propiverine (B1210425) (M-2) demonstrates muscarinic receptor binding activity equipotent to the parent drug. mdpi.comnih.gov This suggests that the N-oxide of Mebhydrolin could potentially retain, lose, or have altered affinity for histamine (B1213489) H1 receptors, the primary target of Mebhydrolin. The N-oxide may also serve as a prodrug, being reduced back to the active Mebhydrolin tertiary amine within the body, a metabolic pathway observed for some N-oxide compounds. google.com The conversion of N-oxides back to their parent amines is unpredictable and varies significantly between different compounds. google.com

Table 1: Potential Modulation of Biological Targets by N-Oxide Functionalities

| Interaction Type | Potential Effect of N-Oxidation | Example from Literature |

|---|---|---|

| Receptor Binding | Can increase, decrease, or have no effect on affinity. | The N-oxide of propiverine retains high affinity for muscarinic receptors. nih.gov |

| Enzyme Inhibition | May alter inhibitory potency. | N-oxides are used as co-oxidants for metal-catalyzed reactions, indicating reactivity. wikipedia.orgorganic-chemistry.org |

| Prodrug Activity | Can be reduced in vivo to the active parent tertiary amine. | Imipraminoxide and amitriptylinoxide (B1666004) are considered prodrugs of imipramine (B1671792) and amitriptyline. nih.gov |

| Metabolic Stability | N-oxidation is a key metabolic pathway for tertiary amines. mdpi.comnih.gov | The antipsychotic drug loxapine (B1675254) is metabolized to N-desmethylloxapine and 8-hydroxyloxapine. mdpi.com |

The N-oxide group possesses distinct redox properties. It can be reduced to the corresponding tertiary amine, a reaction that can occur enzymatically in the body. google.comnih.gov This bioreduction is a critical aspect of the compound's metabolism and potential prodrug function. rsc.org

Furthermore, some N-oxides, particularly those derived from heteroaromatic systems, can participate in reactions that generate reactive species. Under hypoxic conditions, certain N-oxide groups can be enzymatically reduced, a process that has been linked to the formation of hydroxyl radicals. nih.gov For example, the natural product myxin, which contains N-oxide functionalities, is believed to exert its antimicrobial activity in part through the production of reactive oxygen species. nih.gov Chemical oxidation of related nitrogen-containing compounds, such as N-hydroxyguanidines, can lead to the release of nitric oxide (NO) or nitroxyl (B88944) (HNO). nih.gov Nitric oxide is a critical signaling molecule involved in numerous physiological processes, and its generation or scavenging can have profound biological effects. nih.govnih.gov While not directly demonstrated for this compound, its N-oxide moiety presents a potential site for redox cycling that could, in theory, influence the local redox environment of a cell.

Structure-Activity Relationships (SAR) of this compound and Related Derivatives

The relationship between the chemical structure of a molecule and its biological activity is fundamental to medicinal chemistry. For this compound, the key structural modification compared to the parent drug is the N-oxide moiety, which dramatically alters its physicochemical properties and, consequently, its potential biological activity. researchgate.netmdpi.com

The N-oxide moiety significantly impacts a molecule's properties, which are crucial for molecular recognition by a receptor or enzyme.

Polarity and Solubility: The dative N⁺–O⁻ bond is highly polar, making N-oxides considerably more water-soluble and less lipophilic than their parent tertiary amines. nih.gov This would likely decrease the ability of this compound to cross the blood-brain barrier compared to Mebhydrolin.

Hydrogen Bonding: The oxygen atom in the N-oxide group is a strong hydrogen bond acceptor. nih.gov This allows for the formation of new or stronger hydrogen bonds with amino acid residues in a protein's binding pocket, potentially altering binding affinity and selectivity.

Steric Profile: The addition of an oxygen atom increases the steric bulk around the nitrogen atom, which could influence how the molecule fits into a confined binding site.

These changes mean that the structure-activity relationship for this compound would be distinct from that of Mebhydrolin. The optimal orientation and interactions within a receptor would be governed by these new physicochemical characteristics.

Table 2: Comparison of Physicochemical Properties: Tertiary Amine vs. N-Oxide

| Property | Tertiary Amine (e.g., Mebhydrolin) | N-Oxide (e.g., this compound) |

|---|---|---|

| Polarity | Lower | Higher |

| Lipophilicity (LogP) | Higher | Lower |

| Hydrogen Bond Acceptor | Nitrogen lone pair (weaker) | Oxygen atom (stronger) |

| Solubility in Water | Lower | Higher |

| Membrane Permeability | Generally higher | Generally lower |

A detailed conformational analysis, likely using computational modeling or advanced spectroscopic techniques like NMR, would be required to fully understand the preferred spatial arrangement of this compound. mdpi.com Such an analysis would reveal the low-energy conformations that are most likely to be biologically relevant. Understanding these conformations is the first step in predicting the binding energetics—the thermodynamic forces that govern the formation of the drug-receptor complex. The binding energy is a function of various non-covalent interactions, including hydrogen bonds, electrostatic interactions, and van der Waals forces, all of which would be significantly influenced by the presence of the highly polar N-oxide group.

Probing Intracellular Signaling Pathways Affected by this compound

Given the potential redox activity of the N-oxide functionality, this compound could plausibly interact with intracellular signaling pathways that are sensitive to the cellular redox state, most notably the nitric oxide (NO) signaling pathway. cusabio.comeurekaselect.com

NO is a gaseous signaling molecule that plays a crucial role in neurotransmission, vasodilation, and immune responses. nih.govnih.gov Its primary intracellular receptor is soluble guanylyl cyclase (sGC). The binding of NO to sGC activates the enzyme, leading to the conversion of GTP to cyclic guanosine (B1672433) monophosphate (cGMP). abcam.com cGMP then acts as a second messenger, activating downstream targets like protein kinase G (PKG) to elicit a physiological response. cusabio.com

If this compound or its metabolites were to generate or scavenge NO, it could directly modulate this pathway. For example, some N-oxide compounds have been shown to induce cellular responses through the mobilization of NO from cellular stores, which in turn affects downstream signaling cascades. nih.gov The interaction of cannabinoids with the CB1 receptor has been shown to inhibit NO production in microglial cells, demonstrating that receptor-level events can be linked to NO signaling. nih.gov Therefore, a full mechanistic understanding of this compound would require investigation into its effects on key signaling molecules like NO and second messengers such as cGMP and intracellular calcium. researchgate.net

Table 3: Key Components of the Canonical Nitric Oxide (NO) Signaling Pathway

| Component | Function | Potential Modulation |

|---|---|---|

| Nitric Oxide Synthase (NOS) | Enzyme that produces NO from L-arginine. abcam.comnih.gov | Activity can be modulated by various pharmacological agents. |

| Nitric Oxide (NO) | Gaseous free radical; primary messenger. nih.gov | Levels could be altered by compounds that generate or scavenge it. |

| Soluble Guanylyl Cyclase (sGC) | Intracellular receptor for NO. abcam.com | Activation is dependent on NO binding. |

| Cyclic GMP (cGMP) | Second messenger produced by sGC. cusabio.com | Levels are a direct indicator of sGC activation. |

| Protein Kinase G (PKG) | Primary effector of cGMP. cusabio.com | Phosphorylates downstream targets to cause a cellular response. |

Advanced Analytical Methodologies for Mebhydrolin N Oxide Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of Mebhydrolin (B1201726) N-oxide, providing the necessary separation from its parent drug and other related substances. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the predominant techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a cornerstone for the quantitative analysis of mebhydrolin and by extension, its N-oxide metabolite, in pharmaceutical formulations. A validated HPLC method for the determination of mebhydrolin napadisylate in tablets has been developed, demonstrating the technique's accuracy and sensitivity. kemdikbud.go.id This method typically employs a reversed-phase C-18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and 25% ammonia (B1221849) (80:20 v/v). kemdikbud.go.id Detection is commonly performed using a UV detector set at 320 nm. kemdikbud.go.id The isocratic elution at a flow rate of 1.0 ml/min allows for a satisfactory separation of mebhydrolin, with retention times of approximately 3 minutes and 10.7 minutes for its components under these conditions. kemdikbud.go.id The linearity of this method has been established in the concentration range of 80 to 400 ppm, with a high correlation coefficient (r=0.9996), indicating its reliability for quantitative purposes. kemdikbud.go.id

For the analysis of N-oxides in general, HPLC methods are often developed to ensure purity, with some methods confirming purity levels greater than 98.5%. nih.gov The precision of these HPLC methods is often high, with a relative standard deviation (RSD) of less than 1.5%, and accuracy is typically within the 98–102% range, making them suitable for industrial quality control.

Table 1: HPLC Method Parameters for Mebhydrolin Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C-18 |

| Mobile Phase | Acetonitrile : 25% Ammonia (80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 320 nm |

| Temperature | Ambient (25±5 °C) |

| Injection Volume | 20 μL |

| Analysis Time | ~15 minutes |

| Linearity Range | 80 - 400 ppm |

High-Performance Thin-Layer Chromatography (HPTLC) Applications

HPTLC offers a simple, rapid, and cost-effective alternative for the determination of mebhydrolin and its related compounds. researchgate.net A densitometric HPTLC method has been successfully developed for the quantification of mebhydrolin napadisylate in tablets. researchgate.netunej.ac.id This method involves spotting the extracted analyte onto precoated HPTLC silica (B1680970) gel F254 plates. researchgate.net The separation is achieved using a mobile phase of methanol (B129727) and ethyl acetate (B1210297) (1:1, v/v). researchgate.net

Quantitative evaluation is performed by measuring the absorbance reflectance of the spots at a wavelength of 287 nm. researchgate.net This HPTLC method has been validated for specificity, linearity, accuracy, precision, and robustness. researchgate.net Good linearity has been demonstrated in the concentration range of 600-1600 ng/spot. researchgate.net The method exhibits a detection limit (LOD) of 18.5 ng/spot and a quantification limit (LOQ) of 55.5 ng/spot. researchgate.net The robustness of the method is confirmed by its ability to separate the parent drug from potential degradation products formed under acidic and alkaline hydrolysis, oxidation, dry heat, and UV treatment. unej.ac.idresearchgate.net In some applications, other mobile phases like chloroform-methanol-water (8:7:1, v/v) or n-butanol-acetic acid-water (6:1:3, v/v) have been used with silica gel F-254 plates. researchgate.net For the separation of sunitinib (B231) and its N-oxide impurity, a mobile phase of dichloromethane, methanol, toluene, and ammonia solution was effective. scielo.br

Table 2: HPTLC Method Parameters and Validation Data for Mebhydrolin Napadisylate

| Parameter | Details |

|---|---|

| Stationary Phase | Precoated HPTLC silica gel F254 plates |

| Mobile Phase | Methanol : Ethyl Acetate (1:1, v/v) |

| Detection Wavelength | 287 nm (absorbance reflectance) |

| Linearity Range | 600-1600 ng/spot |

| Limit of Detection (LOD) | 18.5 ng/spot |

| Limit of Quantification (LOQ) | 55.5 ng/spot |

| Recovery | 99.3-100.8% |

| Precision (RSD) | < 2% |

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural characterization and sensitive quantification of Mebhydrolin N-oxide. When coupled with liquid chromatography, it provides a powerful platform for analyzing complex biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

LC-MS/MS methods are highly specific and sensitive, making them ideal for the determination of N-oxides like this compound in various matrices. mdpi.com These methods are crucial for distinguishing between N-oxides and their hydroxylated isomers, which can be challenging with other techniques. nih.gov Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used in LC-MS for the analysis of N-oxides. nih.gov

Under ESI-MS conditions, N-oxides typically produce abundant protonated molecular ions ([M+H]+) with minimal fragmentation. nih.govresearchgate.net However, LC/ESI-MS/MS can differentiate N-oxides from hydroxylated metabolites, as N-oxides show only a small amount of water loss in their MS/MS spectra compared to a predominant water loss from metabolites with aliphatic hydroxylation. nih.govresearchgate.net

LC/APCI-MS is particularly useful for identifying N-oxides, as they produce distinct [M+H-O]+ ions, which are not observed for hydroxylated metabolites. nih.govresearchgate.net This deoxygenation is a key characteristic used to confirm the presence of an N-oxide group. nih.gov The development of LC-MS/MS assays for other N-oxides, such as trimethylamine-N-oxide (TMAO), has demonstrated the robustness and reliability of this technique for quantitative studies in biological fluids. mdpi.comnih.gov

Considerations for N-Oxide Deoxygenation and Dimerization in Ionization

A significant consideration in the mass spectrometric analysis of N-oxides is their tendency to undergo in-source deoxygenation and dimerization. nih.gov The deoxygenation process, resulting in the loss of an oxygen atom ([M+H-O]+), is often thermally induced within the ion source and is not a result of collision-induced dissociation (CID). nih.govnih.gov The extent of this deoxygenation can be influenced by several factors, including the vaporizer temperature in APCI, the ion-transfer tube temperature, and the mobile phase flow rate. nih.gov Specifically, deoxygenation increases with higher vaporizer temperatures and mobile phase flow rates, while it is inversely proportional to the ion-transfer tube temperature and auxiliary gas flow rate. nih.gov

Deoxygenation is more pronounced with an APCI source, whereas dimerization is more predominant with an ESI source. nih.gov These N-oxide dimers can fragment through dehydration rather than yielding their corresponding monomer, which can complicate spectral interpretation. nih.gov Therefore, careful optimization of the ionization source parameters and selection of the appropriate ionization mode are crucial to control these processes and ensure accurate analysis of this compound. nih.gov The potential for in-source decomposition must be considered when developing quantitative bioanalytical methods to avoid interference and inaccurate measurements. nih.gov

Spectrophotometric and Electrochemical Detection Methods

While chromatographic and mass spectrometric methods are the primary tools for this compound analysis, spectrophotometric and electrochemical techniques offer alternative or complementary approaches for detection and quantification.

UV-Vis spectrophotometry is a simpler and more accessible method that has been validated for the determination of mebhydrolin napadisylate in tablet preparations. researchgate.netresearchgate.net The method involves measuring the absorbance of the compound in a suitable solvent. For mebhydrolin napadisylate, measurements have been performed in 0.1 N hydrochloric acid in methanol and 0.1 N sodium hydroxide (B78521) in methanol, with a maximum absorbance wavelength (λmax) of 287 nm. researchgate.net These spectrophotometric methods have been validated for accuracy, precision, linearity, range, LOD, and LOQ, demonstrating their suitability for routine quality control analysis. researchgate.net

Electrochemical detection offers a promising avenue for the analysis of electroactive compounds like mebhydrolin. researchgate.net Although specific reports on the electrochemical determination of this compound are scarce, the parent compound, mebhydrolin (also known as diazoline), is considered an electroactive molecule. researchgate.netbioorganica.com.ua Theoretical studies suggest that mebhydrolin can be effectively oxidized on a conductive polymer electrode. bioorganica.com.uaresearchgate.net This suggests the potential for developing electrochemical sensors for its detection. The relationship between the electrochemical signal (current) and the analyte concentration is expected to be linear, allowing for straightforward analytical interpretation. bioorganica.com.uaresearchgate.net The electroanalytical process may operate in a diffusion mode at low concentrations and an adsorption mode at higher concentrations. bioorganica.com.uaresearchgate.net

Method Development and Validation for Research Applications

Comprehensive research to establish and validate analytical methods for this compound is required. This would involve developing a reliable method and subsequently validating it according to international guidelines to ensure its suitability for research applications, such as pharmacokinetic or metabolism studies.

Specificity and Selectivity Studies

Specificity studies would be essential to demonstrate that the analytical method can unequivocally assess the this compound analyte in the presence of components that may be expected to be present. This includes the parent drug, Mebhydrolin, other potential metabolites, and matrix components from biological samples. Techniques such as LC-MS/MS would be highly suitable for achieving the required selectivity by using specific precursor-to-product ion transitions for this compound.

Linearity, Accuracy, and Precision Assessments

To date, no published studies provide data on the linearity, accuracy, and precision of an analytical method for this compound. Such assessments are critical for the validation of any quantitative method.

Linearity: Would be established by analyzing a series of standards at different concentrations to demonstrate a proportional relationship between the concentration and the analytical signal.

Accuracy: Would be determined by comparing the measured concentration to a known true concentration, often through recovery studies in spiked biological matrices.

Precision: Would be evaluated at different levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision) to ensure the method's consistency.

A hypothetical data table for linearity assessment is presented below to illustrate the type of data that would be generated from such studies.

Hypothetical Linearity Data for this compound Analysis

| Concentration (ng/mL) | Peak Area (Arbitrary Units) |

|---|---|

| 1 | 1502 |

| 5 | 7498 |

| 10 | 15105 |

| 25 | 37490 |

| 50 | 75210 |

| 100 | 150350 |

This table is for illustrative purposes only and is not based on actual experimental data.

Robustness and Limit of Detection/Quantification (LOD/LOQ)

The robustness of an analytical method for this compound would need to be evaluated by making small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature) to assess its reliability during normal usage.

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters that define the sensitivity of the method.

LOD: The lowest concentration of this compound that can be reliably detected.

LOQ: The lowest concentration of this compound that can be quantitatively determined with acceptable precision and accuracy.

These values are crucial for studies where low concentrations of the metabolite are expected.

Theoretical and Computational Approaches to Mebhydrolin N Oxide Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a fundamental understanding of the electronic structure, stability, and reactivity of Mebhydrolin (B1201726) N-oxide. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and electron distribution.

Density Functional Theory (DFT) Applications to N-Oxide Systems

Density Functional Theory (DFT) is a widely used quantum chemical method that has proven effective in studying N-oxide systems. nih.govresearchgate.net DFT calculations provide valuable insights into the electronic structure and stability of these compounds. The introduction of an N-oxide group significantly alters the electronic distribution and geometric parameters of the parent molecule. For instance, in pyridine (B92270) N-oxide derivatives, the nitrogen-oxygen bond distance is typically around 1.34 Angstroms, and the carbon-nitrogen-carbon bond angle increases by approximately 7 degrees compared to the unoxidized pyridine. These changes are a result of the electron-withdrawing nature of the oxide group.

DFT can be used to optimize molecular geometries, yielding precise information on bond lengths, bond angles, and dihedral angles that define the three-dimensional structure. Furthermore, DFT calculations can determine atomic charges, which helps in understanding charge distribution and predicting chemical reactivity. science.gov Different DFT functionals, such as B3LYP, M06-2X, and PBE0, combined with various basis sets like 6-31G(d,p) and def2-TZVP, are employed to achieve accurate results. nih.govacs.orgrsc.org The choice of functional and basis set can influence the accuracy of the calculated properties. science.gov

| Method | Description | Typical Application |

|---|---|---|

| B3LYP | A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. | Geometry optimization, frequency calculations, and electronic property predictions. nih.govresearchgate.net |

| M06-2X | A high-nonlocality functional with a good performance for non-covalent interactions. | Studying reaction mechanisms and systems with significant dispersion forces. acs.org |

| PBE0 | A hybrid functional that mixes the Perdew-Burke-Ernzerhof (PBE) exchange functional with Hartree-Fock exchange. | Electronic structure and complexation energy calculations. rsc.org |

| 6-31G(d,p) | A Pople-style basis set that includes polarization functions on heavy atoms (d) and hydrogen atoms (p). | Standard calculations for geometry and electronic properties. nih.gov |

| def2-TZVP | A triple-zeta valence basis set with polarization functions. | More accurate calculations, especially for systems with complex electronic structures. rsc.org |

Prediction of N-Oxidation Regioselectivity and Vulnerability (e.g., Average Local Ionization Energy - ALIE)

Predicting the site of N-oxidation is crucial in drug development, as the formation of N-oxide metabolites can significantly impact a drug's pharmacological profile. nih.gov Average Local Ionization Energy (ALIE) is a computational descriptor derived from DFT calculations that has proven effective in predicting the regioselectivity of N-oxidation. nih.govresearchgate.net ALIE represents the average energy required to remove an electron from a specific point on the molecular surface, with lower ALIE values indicating a higher susceptibility to electrophilic attack, such as oxidation. researchgate.netmdpi.com

Studies have shown a strong correlation between the nitrogen atom with the lowest ALIE value and the experimentally observed site of N-oxidation. researchgate.netmdpi.com This in-silico approach allows for the rapid assessment of a molecule's vulnerability to N-oxidation, aiding in the early identification of potential metabolic liabilities. nih.gov A risk scale based on ALIE values can be developed to categorize the oxidative vulnerability of nitrogen atoms as low, medium, or high. nih.gov This predictive tool is valuable for guiding molecular design and prioritizing experimental studies. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational landscapes and intermolecular interactions over time. researchgate.net These simulations are particularly useful for understanding how Mebhydrolin N-oxide behaves in a biological environment.

Solvent Effects on this compound Behavior

The solvent environment can significantly influence the conformation and reactivity of a molecule. acs.org MD simulations explicitly model the interactions between the solute (this compound) and solvent molecules, typically water. mdpi.comnih.gov These simulations can reveal how the solvent affects the conformational preferences of the N-oxide and the dynamics of its functional groups. mdpi.com For instance, studies on trimethylamine-N-oxide (TMAO), a related osmolyte, have shown that it enhances the structure of water and can influence the hydration of other molecules. nih.govrsc.org

Both implicit and explicit solvation models can be used in computational studies. mdpi.com Implicit models, like the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium, which is computationally efficient. acs.org Explicit models, where individual solvent molecules are included in the simulation, provide a more detailed and accurate picture of solute-solvent interactions, especially for polar molecules and those capable of hydrogen bonding. acs.org The choice of model depends on the specific research question and available computational resources. acs.org

Ligand-Target Interaction Modeling

Understanding how this compound interacts with its biological target is fundamental to elucidating its mechanism of action. MD simulations can be used to model the binding of the N-oxide to its target protein, providing insights into the specific interactions that stabilize the complex. nih.gov These simulations can identify key amino acid residues involved in binding and characterize the nature of the interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. acs.orgmdpi.com

By analyzing the trajectory of the simulation, researchers can identify "hotspots" of interaction on both the ligand and the target. acs.org This information is invaluable for structure-based drug design, as it can guide the modification of the ligand to improve its binding affinity and selectivity. oup.com For example, the pyridine-N-oxide moiety has been shown to participate in charge-assisted interactions and π-interactions in complexes with certain enzymes. acs.org

| Interaction Type | Description | Relevance to this compound |

|---|---|---|

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The N-oxide oxygen can act as a hydrogen bond acceptor. researchgate.net |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The nonpolar regions of the Mebhydrolin scaffold will likely engage in hydrophobic interactions within the binding pocket. |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | The polar N-oxide group can participate in significant electrostatic interactions. mdpi.com |

| π-Interactions | Non-covalent interactions involving π systems, such as π-π stacking or cation-π interactions. | The aromatic rings in the Mebhydrolin structure can form π-interactions with aromatic residues in the target protein. acs.org |

Computational Enzymology of N-Oxide Forming and Reducing Enzymes

Computational enzymology combines quantum mechanics (QM) and molecular mechanics (MM) methods (QM/MM) to study enzyme-catalyzed reactions. nih.gov This approach allows for a detailed investigation of the reaction mechanism of enzymes that form or reduce N-oxides, such as cytochrome P450s (CYPs) and flavin-containing monooxygenases (FMOs). uib.nooptibrium.com

CYPs are a major family of enzymes involved in drug metabolism, and they are known to catalyze N-oxidation reactions. nih.gov Computational studies can elucidate the role of the enzyme's active site in determining the regioselectivity of oxidation. nih.gov While electronic factors of the substrate play a role, steric constraints within the active site are also critical in directing the oxidation to a specific nitrogen atom. nih.gov

FMOs are another important class of enzymes that catalyze the N-oxidation of various xenobiotics. nih.govmdpi.com Computational models have been developed to predict the sites of metabolism by FMOs. optibrium.comnih.gov These models often use quantum mechanical descriptors, like condensed Fukui functions, to assess the nucleophilicity of heteroatoms and their susceptibility to oxidation by the FMO active species, a hydroperoxyflavin. nih.govnih.gov Understanding the reaction mechanisms of these enzymes through computational methods can aid in predicting drug metabolism and designing molecules with improved metabolic stability. optibrium.comfrontiersin.org

In Silico Approaches for Predicting Metabolic Pathways of N-Oxides

The prediction of how chemical compounds are metabolized in the body is a critical step in drug discovery and development. For N-oxide compounds, such as this compound, computational or in silico methods provide a rapid, cost-effective, and high-throughput means to forecast their metabolic fate. mdpi.com These approaches utilize computer simulations and models to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to identify potential metabolites and understand biotransformation pathways before extensive laboratory testing is undertaken. mdpi.comnih.gov

Several computational strategies are employed to predict the metabolism of xenobiotics, including N-oxides. These can be broadly categorized into ligand-based and structure-based approaches. nih.gov Ligand-based methods rely on the structure of the compound itself to derive structure-activity relationships (SARs), while structure-based methods focus on the interactions between the compound and metabolizing enzymes like cytochrome P450 (CYP) or flavin-containing monooxygenases (FMOs). nih.govdergipark.org.tr

A variety of software tools have been developed that incorporate these strategies. They range from expert rule-based systems, which use predefined biotransformation rules, to machine learning and quantum chemistry models that calculate the likelihood of a reaction at specific sites on the molecule. nih.govnih.govnih.gov

Research Findings and Predictive Tools

Research in computational toxicology and drug metabolism has led to the development of numerous platforms designed to predict metabolic pathways. These tools are often used in combination to increase the confidence of predictions. For instance, a workflow might involve using multiple software packages like BioTransformer, Meteor, and TIMES to generate a comprehensive list of potential metabolites. nih.gov These predictions can then guide further experimental analysis using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov

Studies comparing different in silico tools have shown varying degrees of success. In one case study, the Meteor software was able to identify a unique metabolite that other programs missed. nih.gov Platforms like ADMETlab 2.0 offer comprehensive profiling, calculating dozens of ADMET-related endpoints, including predictions for metabolism and toxicity. mdpi.com Similarly, the NICEdrug.ch workflow demonstrates high accuracy in predicting drug bioactivity and toxicity compared to some other machine-learning-based methods. elifesciences.org

For N-oxides specifically, computational models can help predict susceptibility to various enzymes. Flavin-containing monooxygenases (FMOs) are known to be involved in the metabolism of nucleophilic heteroatom-containing drugs to their N-oxide metabolites. dergipark.org.tr Aldehyde oxidase (AOX) is another significant enzyme, particularly for N-containing heterocyclic aromatic rings, and specialized in silico models have been built to predict hAOX metabolism due to species differences that make animal models unreliable. nih.gov

The table below summarizes some of the prominent in silico tools used for predicting xenobiotic metabolism.

Table 1: In Silico Tools for Predicting Drug Metabolism

| Tool/Platform | Primary Approach | Key Features |

|---|---|---|

| BioTransformer | Knowledge-based/Machine Learning | Predicts small molecule metabolism and identifies metabolites. frontiersin.org |

| Meteor Nexus | Knowledge-based (Rule-based) | Generates metabolites based on a comprehensive library of biotransformations. nih.govmdpi.com |

| ADMETlab 2.0 | Machine Learning | Comprehensive platform predicting 88 ADMET-related properties. mdpi.com |

| SwissADME | Rule-based & Predictive Models | Computes physicochemical descriptors and predicts ADME parameters and drug-likeness. biorxiv.org |

| PreADMET | Predictive Models | Web-based application for predicting ADME and toxicity data. biorxiv.org |

| TIMES | Structure-Activity Relationship (SAR) | Predicts metabolism and toxicity based on structural alerts. nih.gov |

| NICEdrug.ch | Mechanistic/Network-based | Provides systems-level analysis of drug metabolism and has high predictive accuracy. elifesciences.org |

In silico models predict a range of metabolic reactions that N-oxides can undergo. The primary transformation is often the reduction of the N-oxide group, but other phase I and phase II reactions are also common.

Table 2: Common Metabolic Reactions for N-Oxides Predicted by In Silico Models

| Reaction Type | Phase | Description | Commonly Involved Enzymes |

|---|---|---|---|

| N-Oxide Reduction | Phase I | Reduction of the N-oxide back to its corresponding tertiary amine. | Cytochrome P450 (CYP), Aldehyde Oxidase (AOX) |

| Hydroxylation | Phase I | Addition of a hydroxyl (-OH) group, typically on an aromatic ring or alkyl chain. mdpi.com | Cytochrome P450 (CYP) |

| Glucuronidation | Phase II | Conjugation with glucuronic acid to increase water solubility for excretion. mdpi.com | UDP-glucuronosyltransferases (UGTs) |

| N-Dealkylation | Phase I | Removal of an alkyl group attached to a nitrogen atom. | Cytochrome P450 (CYP) |

While these computational tools are powerful, they are not without limitations. The accuracy of predictions depends heavily on the quality and scope of the underlying databases and algorithms. researchgate.net Therefore, in silico predictions are best used as a hypothesis-generating tool to guide and prioritize experimental studies rather than as a replacement for them. nih.gov

Future Research Directions and Research Gaps for Mebhydrolin N Oxide

Exploration of Novel Synthetic Routes and Derivatization Strategies

The synthesis of N-oxides from their corresponding tertiary amines is a foundational step for detailed preclinical evaluation. nih.gov While direct oxidation is the most common method, future research should focus on developing and optimizing novel, efficient, and scalable synthetic routes for Mebhydrolin (B1201726) N-oxide. liverpool.ac.uk

Current and Novel Synthetic Approaches: The direct oxidation of the parent tertiary amine is the most widely used method for synthesizing N-oxides. liverpool.ac.uk A variety of oxidizing agents have been employed for this transformation. liverpool.ac.uk

Traditional Oxidizing Agents: Hydrogen peroxide and peroxyacids are common reagents for the oxidation of tertiary amines. acs.org

Alternative Reagents: The use of sodium percarbonate in the presence of rhenium-based catalysts offers an efficient method for N-oxidation under mild conditions. organic-chemistry.org Another approach involves using urea-hydrogen peroxide, which is a stable and inexpensive reagent for the oxidation of nitrogen heterocycles. organic-chemistry.org

Green Chemistry Approaches: The use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol (B129727) represents a safer and more efficient "green" flow process for N-oxide synthesis. organic-chemistry.org

Future research should aim to adapt and optimize these methods for Mebhydrolin, focusing on yield, purity, and scalability.

Derivatization Strategies: Derivatization of the Mebhydrolin N-oxide molecule could lead to new chemical entities with improved properties. Research in this area could explore:

Modulation of Physicochemical Properties: The highly polar N-O bond in N-oxides influences properties like solubility and membrane permeability. nih.gov Derivatization could be used to fine-tune these characteristics.

Prodrug Development: N-oxides can act as prodrugs, being reduced in vivo back to the parent amine. nih.gov Derivatization strategies could be employed to control the rate and extent of this bio-reduction.

C–H Arylation: Recent advances have shown that heterocyclic N-oxides can undergo C–H arylation, allowing for the introduction of aryl groups without the need for pre-functionalization. acs.org This could be a valuable tool for creating a library of this compound derivatives.

| Synthetic Approach | Key Reagents/Conditions | Potential Advantages | Reference |

|---|---|---|---|

| Traditional Oxidation | Hydrogen peroxide, Peroxyacids (e.g., m-CPBA) | Well-established methods. | acs.orgacs.org |

| Catalytic Oxidation | Sodium percarbonate, Rhenium-based catalysts | High yields under mild conditions. | organic-chemistry.org |

| Solid-State Oxidation | Urea-hydrogen peroxide (UHP) | Stable, inexpensive, and easy to handle. | organic-chemistry.org |

| Flow Chemistry | Titanium silicalite (TS-1), H2O2 in methanol | Safer, greener, and highly efficient. | organic-chemistry.org |

Comprehensive Elucidation of Minor Metabolic Pathways in Relevant Biological Systems

While N-oxidation is a major metabolic pathway for many tertiary amines, the subsequent fate of the N-oxide metabolite is often less understood. hyphadiscovery.com A critical research gap is the comprehensive mapping of all metabolic pathways of this compound, including minor routes.

Key Research Questions:

Role of Gut Microbiota: The intestinal microflora can play a significant role in the reduction of N-oxides. The contribution of the gut microbiome to the metabolism of this compound should be investigated.

Further Oxidative Metabolism: Does this compound undergo further metabolism, such as hydroxylation on the carboline ring system or other parts of the molecule? Identifying these downstream metabolites is essential for a complete metabolic profile.

Enzyme Phenotyping: The specific enzymes responsible for both the formation and any subsequent metabolism of this compound, such as cytochrome P450s (CYPs) and flavin-containing monooxygenases (FMOs), should be identified. hyphadiscovery.com

Advanced Mechanistic Characterization of Cellular and Subcellular Interactions

The introduction of the polar N-oxide group can alter how a molecule interacts with cellular components. nih.gov Understanding these interactions at a mechanistic level is crucial for predicting the pharmacological and toxicological profile of this compound.

Areas for Investigation:

Membrane Permeability: The N-oxide group generally decreases membrane permeability due to its high polarity. nih.gov The ability of this compound to cross biological membranes, including the blood-brain barrier, should be quantitatively assessed.

Receptor Binding: Mebhydrolin itself is a histamine (B1213489) H1 receptor antagonist. patsnap.com It is essential to determine if this compound retains affinity for the H1 receptor or if it interacts with other cellular targets.

Interaction with Cellular Machinery: Research should explore the potential for this compound to interact with other cellular components, such as metabolic enzymes or transport proteins. nih.gov Nitric oxide, another nitrogen-containing molecule, is known to interact with a wide range of proteins involved in cellular metabolism. nih.gov

Prodrug Activation Mechanisms: If this compound functions as a prodrug, the specific cellular and subcellular locations of its reductive activation are of significant interest. nih.gov For example, some N-oxide prodrugs are designed to be activated in the hypoxic environment of tumors. nih.gov

Development of Integrated Multi-Omics Approaches in Preclinical Research

To gain a holistic understanding of the biological effects of this compound, future research should move beyond single-endpoint studies and adopt integrated multi-omics approaches. nih.govastrazeneca.com This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the molecule's impact on biological systems. nih.govastrazeneca.com

Potential Applications of Multi-Omics:

Systems Biology: By analyzing changes across multiple molecular layers, researchers can understand the systemic response to this compound exposure. metwarebio.com

Biomarker Discovery: Multi-omics data can be mined to identify potential biomarkers of efficacy or toxicity related to this compound. metwarebio.com

Pathway Analysis: Integrating transcriptomic and metabolomic data can reveal which metabolic and signaling pathways are perturbed by the compound, providing insights into its mechanism of action. metwarebio.combiorxiv.org

Personalized Medicine: Understanding how genetic variations (genomics) influence the metabolic and cellular response (other omes) to this compound could pave the way for personalized therapeutic strategies.

| Omics Field | Area of Investigation | Potential Insights for this compound | Reference |

|---|---|---|---|

| Genomics | Gene mutations and variations. | Identify genetic factors influencing metabolism and response. | nih.gov |

| Transcriptomics | Gene expression patterns. | Reveal changes in cellular processes and signaling pathways. | nih.gov |

| Proteomics | Protein expression and modifications. | Elucidate changes in protein function and interactions. | nih.gov |

| Metabolomics | Endogenous metabolite profiles. | Provide a direct readout of physiological and pathological processes. | nih.gov |

Application of Artificial Intelligence and Machine Learning in N-Oxide Research

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and development. nih.gov These powerful computational tools can be applied to accelerate research on this compound.

Future AI/ML Applications:

Predictive Metabolism: ML models can be trained on large datasets of metabolic reactions to predict the metabolic fate of new compounds. nih.govnih.gov This could help to identify potential minor metabolites of this compound before they are experimentally observed. nih.govnih.gov Deep learning models, in particular, can predict metabolites without being constrained by predefined rules. aihub.org

De Novo Design and Derivatization: Generative AI algorithms can design novel molecules with desired properties. frontiersin.orgmdpi.com This technology could be used to propose new derivatives of this compound with optimized potency, selectivity, or pharmacokinetic profiles. nih.gov

Synthesis Planning: AI tools can assist in planning the most efficient synthetic routes for this compound and its derivatives, a field known as computer-aided synthesis planning (CASP). acs.org

Multi-Omics Data Integration: The vast and complex datasets generated by multi-omics studies require sophisticated analytical tools. astrazeneca.com ML algorithms are adept at identifying patterns and correlations in high-dimensional data, making them ideal for interpreting the biological effects of this compound from a systems-level perspective. astrazeneca.com

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Mebhydrolin N-oxide in academic research?

- Methodological Answer : Synthesis typically involves oxidation of the parent compound (eebhydrolin) using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular structure and purity. For reproducibility, experimental protocols must detail reaction conditions (temperature, solvent, stoichiometry) and purification steps (e.g., column chromatography). Purity validation via high-performance liquid chromatography (HPLC) with UV detection is essential. New compounds require elemental analysis, while known compounds should cite prior synthetic routes .

Q. Which analytical methods are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred due to their sensitivity. For example, SPE-UHPLC-MS/MS workflows (solid-phase extraction coupled with ultra-high-performance LC) minimize matrix interference in complex samples like plasma or tissue homogenates. Calibration curves should use isotopically labeled internal standards (e.g., deuterated analogs) to improve accuracy. Method validation must include limits of detection (LOD), recovery rates, and precision (intra-/inter-day variability) .

Q. How should researchers address safety concerns when handling this compound in the laboratory?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) including nitrile gloves and safety goggles. Storage should comply with regulations for reactive N-oxides: airtight containers in cool, dry conditions away from reducing agents. Waste disposal must follow institutional guidelines for organic peroxides. Toxicity screening (e.g., Ames test for mutagenicity) is advised before large-scale use .

Advanced Research Questions

Q. How can conflicting mutagenicity data for aromatic N-oxides like this compound be resolved using SAR fingerprint analysis?

- Methodological Answer : Structure-activity relationship (SAR) fingerprinting hierarchically evaluates substructures (e.g., benzo[c][1,2,5]oxadiazole 1-oxide) against mutagenicity databases. For this compound, compare its substructure to alerts validated in proprietary/pharmaceutical datasets. If conflicting public data exist, prioritize assays using OECD-compliant bacterial reverse mutation tests (Ames test) with metabolic activation (S9 fraction). Statistical analysis (e.g., Fisher’s exact test) can assess significance of mutagenic/non-mutagenic outcomes across substructures .

Q. What computational approaches are suitable for studying hydrogen-bonding interactions in this compound derivatives?

- Methodological Answer : First-principles molecular dynamics (FPMD) simulations with metadynamics can model hydrogen bonding in crystalline phases. Use experimental X-ray diffraction data (unit cell parameters) to construct initial models. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and compute bond dissociation energies. For dynamic behavior, monitor hydrogen bond lifetimes via radial distribution functions (RDFs) in simulated trajectories .

Q. How can researchers design experiments to investigate OCT1-independent transport mechanisms of N-oxide compounds like this compound?

- Methodological Answer : Use OCT1-knockout murine models or CRISPR-edited cell lines (e.g., HepG2) to isolate OCT1-independent uptake. Compare pharmacokinetic parameters (Cmax, AUC) of this compound in wild-type vs. knockout systems. Employ competitive inhibition assays with known OCT1 substrates (e.g., metformin) to confirm transporter specificity. Proteomic profiling of membrane transporters in responsive cell lines may identify alternative uptake pathways .

Q. What strategies mitigate data contradictions in literature reviews on this compound’s pharmacological activity?

- Methodological Answer : Conduct systematic reviews with predefined inclusion/exclusion criteria (e.g., peer-reviewed studies, OECD-compliant assays). Use tools like PRISMA flow diagrams to document search strategies and biases. Meta-analyses should weight studies by sample size and methodological rigor (e.g., blinded vs. unblinded designs). Highlight gaps via sensitivity analysis, particularly for understudied subclasses of aromatic N-oxides .

Q. How can large-scale metabolomic datasets for this compound derivatives be managed and interpreted?

- Methodological Answer : Implement bioinformatics pipelines (e.g., XCMS Online, MetaboAnalyst) for peak alignment, noise reduction, and metabolite annotation. Raw data should be archived in repositories like MetaboLights. Use multivariate analysis (PCA, PLS-DA) to identify metabolite clusters correlated with N-oxide exposure. Validate findings via targeted MS/MS and spike-in experiments with synthetic standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.